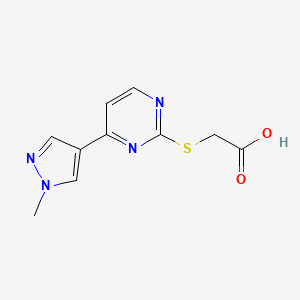

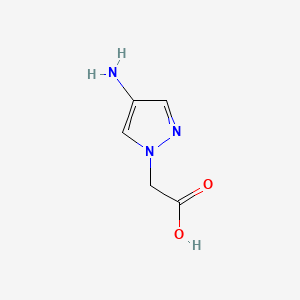

4-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

“4-amino-1-methyl-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure of this specific compound is not available in the search results.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Crystallographic and Solid-State NMR Studies

The structure and dynamic properties of pyrazole-carboxylic acids, closely related to 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, have been extensively studied through crystallography and solid-state NMR. These studies reveal insights into polymorphism, solid-state proton transfer, and tautomerism, which are crucial for understanding the solid-state chemistry and potential applications of these compounds in material science and pharmaceuticals (Infantes et al., 2013).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of pyrazole-carboxylic acid derivatives, including those structurally similar to this compound, has led to the development of various methodologies for constructing complex molecules. These compounds are synthesized through reactions involving acid chlorides and binucleophiles, leading to a range of carboxamides and carboxylates with potential applications in medicinal chemistry and materials science (Yıldırım et al., 2005).

Structural and Theoretical Studies

Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole-carboxylic acids. These studies not only provide a deeper understanding of the chemical properties and reactivity of such compounds but also pave the way for their application in designing new materials and pharmaceuticals (Yıldırım et al., 2005).

Coordination Chemistry

Research into the coordination chemistry of pyrazole-dicarboxylate acid derivatives has led to the synthesis of novel coordination complexes with potential applications in catalysis, molecular recognition, and as precursors for materials synthesis. These studies contribute to the understanding of the ligand properties of pyrazole-carboxylic acids and their utility in constructing complex molecular architectures (Radi et al., 2015).

Novel Ligand Synthesis

Innovative approaches to synthesizing novel ligands based on pyrazole-carboxylic acids have been explored, with applications ranging from medicinal chemistry to metal complex catalysis. These efforts have led to the development of new compounds that can serve as versatile building blocks in various chemical syntheses (Dalinger et al., 2020).

Safety and Hazards

While the specific safety and hazards of “4-amino-1-methyl-1H-pyrazole-3-carboxylic acid” are not available, similar compounds like “1-Methyl-1H-pyrazole-4-carboxylic acid” and “3-Amino-1-methyl-1H-pyrazole” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various biological targets .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

Related compounds have shown a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

4-amino-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPVAYVRHNVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)